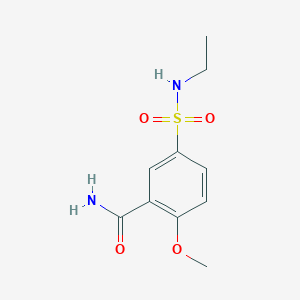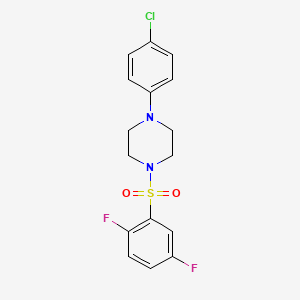
5-(Ethylsulfamoyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylsulfamoyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylsulfamoyl group and a methoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfamoyl)-2-methoxybenzamide typically involves the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amino group is then sulfonated using ethylsulfonyl chloride in the presence of a base such as pyridine to form the ethylsulfamoyl group.
Amidation: Finally, the carboxylic acid group is converted to an amide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and an amine source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
5-(Ethylsulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ethylsulfamoyl group can be reduced to an ethylsulfanyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 5-(Ethylsulfamoyl)-2-hydroxybenzamide.
Reduction: 5-(Ethylsulfanyl)-2-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
5-(Ethylsulfamoyl)-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-(Ethylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signal transduction pathways and cellular processes.
類似化合物との比較
Similar Compounds
5-(Methylsulfamoyl)-2-methoxybenzamide: Similar structure but with a methylsulfamoyl group instead of an ethylsulfamoyl group.
5-(Ethylsulfamoyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(Ethylsulfanyl)-2-methoxybenzamide: Similar structure but with an ethylsulfanyl group instead of an ethylsulfamoyl group.
Uniqueness
5-(Ethylsulfamoyl)-2-methoxybenzamide is unique due to the presence of both an ethylsulfamoyl group and a methoxy group on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
特性
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-12-17(14,15)7-4-5-9(16-2)8(6-7)10(11)13/h4-6,12H,3H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUSCWGWNHOQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5256669.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5256672.png)
![1-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5256680.png)
![N-1-naphthyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5256688.png)
![3-isopropyl-1-methyl-N-[2-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5256694.png)
![1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-4-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B5256700.png)

![8-(4-cyclopentylpyrimidin-2-yl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5256720.png)
![1-[(4-chlorophenyl)sulfonyl]-N,N-dimethylprolinamide](/img/structure/B5256747.png)
![ethyl (Z)-3-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]but-2-enoate](/img/structure/B5256758.png)
![8-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5256759.png)
![1-(5-isobutyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5256766.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5256776.png)

